molecular formula C20H13ClN2OS B2613351 N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 313529-37-2

N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2613351
CAS No.: 313529-37-2
M. Wt: 364.85
InChI Key: YAFALRXZMFFDTB-UHFFFAOYSA-N
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Description

“N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . They have also been investigated for their antimicrobial properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves satisfactory yield and the compounds are in good agreement with elemental and spectral data . The synthesis process involves the use of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide .

Scientific Research Applications

Chemical Synthesis and Biological Activities

  • Heterocyclic Derivatives and Antitumor Activity : Research on imidazole derivatives, including compounds structurally related to N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, has shown significant antitumor activities. These compounds, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have been explored for their potential as new antitumor drugs due to their diverse biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

  • Antitubercular Activity of Heteroaromatic Compounds : Studies on 2-isonicotinoylhydrazinecarboxamide and its derivatives, which share a thematic chemical motif with this compound, have demonstrated potent in vitro anti-tubercular activity. These compounds exhibit significant activity against various mycobacterial strains, highlighting their potential as leads for developing new anti-TB compounds (Asif, M., 2014).

  • Optoelectronic Materials from Quinazolines and Pyrimidines : The synthesis and application of quinazoline and pyrimidine derivatives for electronic devices and luminescent elements indicate the potential of structurally related compounds for creating novel optoelectronic materials. These findings suggest that this compound could be explored for similar applications, leveraging its chemical structure for the development of materials science (Lipunova, G., Nosova, E., Charushin, V., & Chupakhin, O., 2018).

Mechanism of Action

Target of Action

The primary target of the compound N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is the cyclooxygenase (COX) enzymes . These enzymes are crucial in the biosynthesis of prostaglandins, which are derived from arachidonic acid . Two unique isoforms of cyclooxygenase, COX-1 and COX-2, have been identified in mammalian cells .

Mode of Action

N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, which are involved in inflammation and pain . The anti-inflammatory effects of this compound are therefore seen to be mediated via inhibition of COX-2 .

Biochemical Pathways

The compound N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide affects the biochemical pathway involving the metabolism of arachidonic acid to prostaglandins and leukotrienes . This metabolism is catalyzed by the cyclooxygenase and 5-lipoxygenase pathways . By inhibiting COX enzymes, this compound disrupts these pathways and their downstream effects, which include inflammation and pain .

Pharmacokinetics

The compound’s interaction with cox enzymes suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide’s action include a decrease in the production of prostaglandins, leading to reduced inflammation and pain . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide. For instance, the compound’s effectiveness may be affected by the pH of the environment, the presence of other substances that can interact with the compound, and the temperature . .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2OS/c21-16-10-11-17-18(12-16)25-20(22-17)23-19(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFALRXZMFFDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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